Borussertib is a novel therapeutic agent that has emerged as a promising candidate in the treatment of various cancers. It is a covalent-allosteric inhibitor that targets the AKT1 protein, a key component of the PI3K/AKT signaling pathway, which is frequently altered in cancer. The significance of this pathway in cancer physiology and pathology underscores the potential impact of borussertib in oncology1.
Borussertib has shown strong antiproliferative activity in cancer cell lines, particularly those with genetic alterations in the PTEN, PI3K, and RAS signaling pathways. Its efficacy has been demonstrated in preclinical models, including patient-derived xenograft models of mutant KRAS pancreatic and colon cancer. When used in combination with the MEK inhibitor trametinib, borussertib displayed enhanced antitumor activity, suggesting a synergistic effect that could be leveraged in therapeutic regimens1.
In the context of preclinical studies, borussertib's effectiveness was evaluated in combination therapies. For instance, in KRAS-mutant pancreatic and colorectal cancer models, the combination of borussertib and trametinib resulted in significant tumor growth inhibition. These findings provide a rationale for further pharmacokinetic and pharmacodynamic optimization, with the potential to inform future clinical trials and therapeutic strategies1.
Borussertib is a novel compound classified as a covalent-allosteric inhibitor specifically targeting the protein kinase Akt (also known as Protein Kinase B). It is designed to enhance selectivity and potency in inhibiting various Akt isoforms, which are implicated in numerous cancers and other diseases. The compound features a unique 1,6-naphthyridinone scaffold that allows for the formation of a covalent bond with cysteine residues in the active site of Akt, thus increasing the drug's residence time on its target and improving therapeutic efficacy .
Borussertib was developed through a combination of structure-based design and synthetic chemistry. It belongs to the class of allosteric inhibitors that modulate enzyme activity by binding to sites other than the active site, leading to conformational changes that affect substrate binding and catalysis. This compound is particularly relevant in cancer research due to its ability to selectively inhibit different isoforms of Akt, which play critical roles in cell survival and proliferation .
The synthesis of borussertib involves several key steps:
The synthetic route emphasizes efficiency and the ability to generate analogs with varying properties for further biological evaluation.
Borussertib's molecular structure is characterized by its 1,6-naphthyridinone framework, which includes an acrylamide moiety that facilitates covalent bonding to cysteine residues in Akt. Key structural features include:
The structural insights gained from these analyses are crucial for understanding how borussertib interacts with its target at a molecular level.
Borussertib undergoes several chemical reactions during its synthesis:
These reactions are critical for achieving the desired potency and selectivity against specific Akt isoforms.
Borussertib functions as a covalent-allosteric inhibitor by binding to an allosteric site on Akt, leading to conformational changes that inhibit its kinase activity. The mechanism involves:
This mechanism enhances its potential as a therapeutic agent in cancer treatment.
Borussertib exhibits several notable physical and chemical properties:
These properties are essential for assessing the compound's viability as a therapeutic agent.
Borussertib has significant applications in cancer research:
Akt (protein kinase B) is a central node in the PI3K/AKT/mTOR signaling cascade, governing critical cellular processes including proliferation, metabolism, survival, and apoptosis. This serine/threonine kinase exists in three isoforms (AKT1, AKT2, AKT3) with distinct tissue distributions and non-redundant functions:
Oncogenic Akt hyperactivation occurs through multiple mechanisms:
Table 1: AKT Isoforms and Oncogenic Alterations
Isoform | Chromosomal Locus | Primary Functions | Cancer Associations |
---|---|---|---|
AKT1 | 14q32 | Cell survival, growth | Breast, ovarian, lung |
AKT2 | 19q13 | Glucose metabolism | Pancreatic, ovarian |
AKT3 | 1q44 | Brain development | Melanoma, glioblastoma |
Akt activation is PH domain-dependent: Growth factors trigger PI3K-mediated PIP3 generation, recruiting Akt to the membrane where phosphorylation at Thr308 (PDK1-mediated) and Ser473 (mTORC2-mediated) induces conformational activation. This releases the PH domain’s autoinhibitory interaction with the kinase domain, enabling substrate phosphorylation (e.g., GSK-3β, TSC2, FOXO) [5] [8].
The PI3K/AKT pathway is dysregulated in >50% of solid tumors, correlating with poor prognosis and therapy resistance. Despite this, clinical development of Akt inhibitors has faced challenges:
Allosteric inhibition offers a solution by exploiting Akt’s unique regulatory mechanism. By binding the interface between the PH and kinase domains, allosteric inhibitors lock Akt in an inactive conformation, preventing membrane translocation and activation. This confers:
Table 2: Limitations of Akt Inhibitor Classes
Inhibitor Class | Representative Agents | Selectivity Challenges | Resistance Mechanisms |
---|---|---|---|
ATP-competitive | Ipatasertib, Capivasertib | Low (AGC kinase family conservation) | Feedback phosphorylation |
Allosteric (reversible) | MK-2206 | Moderate (PH domain-dependent) | Compensatory RAS/MAPK signaling |
Covalent-allosteric | Borussertib | High (cysteine-dependent) | Metabolic clearance issues |
Borussertib (CAS 1800070-77-2) is a first-in-class covalent-allosteric Akt inhibitor (CAI) designed to overcome limitations of prior inhibitors. Its development stemmed from structural insights into Akt’s autoinhibited conformation:
Key milestones in development:
Table 3: Borussertib’s Cellular Antiproliferative Activity
Cell Line | Tumor Type | Genetic Alteration | EC50 (nM) |
---|---|---|---|
ZR-75-1 | Breast | PI3K pathway | 5 ± 1 |
T47D | Breast | PI3KCA mutation | 48 ± 15 |
MCF-7 | Breast | PTEN loss | 277 ± 90 |
AN3CA | Endometrial | PTEN/PI3K alteration | 191 ± 90 |
KU-19-19 | Bladder | RAS mutation | 7770 ± 641 |
Borussertib’s covalent mechanism maximizes target residence time, translating to prolonged pathway suppression. Preclinical optimization addressed pharmacokinetic limitations:
Combination with trametinib (MEK inhibitor) demonstrated synergistic antitumor activity in KRAS-mutant pancreatic/colorectal patient-derived xenografts, overcoming compensatory RAS/MAPK signaling [2] [10]. This provided the rationale for borussertib as a cornerstone of vertical pathway inhibition strategies.
Table 4: Structural Features Enabling Borussertib’s Mechanism
Structural Element | Role in Inhibitor Function | Key Interactions |
---|---|---|
1,6-Naphthyridinone core | PH-kinase domain interface binding | π-π stacking with Trp80 (PH domain) |
3,4-Diphenyl substituents | Kinase domain engagement | Hydrophobic packing with Leu264, Ile290 |
Acrylamide warhead | Covalent bond formation | Irreversible binding to Cys296 (kinase domain) |
Piperidine-benzyl linker | Solvent exposure and pharmacokinetic modulation | Minimal target interactions; impacts solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7